2-Hydroxy-1,1-dimethylguanidine hydrochloride

Catalog No.
S3547006
CAS No.
32098-89-8
M.F
C3H10ClN3O
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1,1-dimethylguanidine hydrochloride

CAS Number

32098-89-8

Product Name

2-Hydroxy-1,1-dimethylguanidine hydrochloride

IUPAC Name

2-hydroxy-1,1-dimethylguanidine;hydrochloride

Molecular Formula

C3H10ClN3O

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C3H9N3O.ClH/c1-6(2)3(4)5-7;/h7H,1-2H3,(H2,4,5);1H

InChI Key

CNNUGZDUVSWFTA-UHFFFAOYSA-N

SMILES

CN(C)C(=NO)N.Cl

Canonical SMILES

CN(C)C(=NO)N.Cl

Isomeric SMILES

CN(C)/C(=N/O)/N.Cl

Synthesis of Disperse Dyes

Drug Modification

Synthesis of Bicyclic Guanidine-Containing Compounds

Biological Applications of Guanidines

Synthesis of Acyclic Guanidines

Preparation of Cyclic Guanidines

2-Hydroxy-1,1-dimethylguanidine hydrochloride is a white, odorless crystalline powder with the molecular formula C₃H₁₀ClN₃O and a molecular weight of approximately 139.58 g/mol . It is highly soluble in water, which makes it suitable for various applications in biochemical and pharmaceutical contexts .

Typical of guanidine derivatives. Notably:

  • Deprotonation: The hydroxyl group can act as a weak acid, allowing for potential deprotonation under basic conditions.
  • Substitution Reactions: The guanidine moiety can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms that can serve as nucleophiles.
  • Condensation Reactions: It can also react with carbonyl compounds to form imines or related structures.

These reactions are essential for its utility in synthesizing other compounds or modifying its properties for specific applications.

2-Hydroxy-1,1-dimethylguanidine hydrochloride exhibits various biological activities:

  • Antidiabetic Effects: Research indicates that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for diabetes management .
  • Neuroprotective Properties: Some studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

The exact mechanisms of these biological activities are still being explored, but they highlight the compound's therapeutic potential.

The synthesis of 2-Hydroxy-1,1-dimethylguanidine hydrochloride typically involves:

  • Starting Materials: The synthesis often begins with dimethylurea and appropriate aldehydes or ketones.
  • Reaction Conditions: The reaction may require acidic or basic conditions to facilitate the formation of the guanidine structure.
  • Purification: After synthesis, the product is usually purified through recrystallization or chromatography to achieve high purity levels.

These methods ensure that the compound retains its desired properties for further applications.

2-Hydroxy-1,1-dimethylguanidine hydrochloride has several applications across different fields:

  • Pharmaceuticals: It is explored as a potential drug candidate for managing metabolic disorders.
  • Research: Used in biochemical assays and studies investigating metabolic pathways and enzyme activities.
  • Chemical Synthesis: Acts as an intermediate in the production of other organic compounds.

Its versatility makes it valuable in both academic research and industrial applications.

Studies on the interactions of 2-Hydroxy-1,1-dimethylguanidine hydrochloride with various biological systems reveal:

  • Protein Binding: The compound may interact with specific proteins involved in glucose metabolism.
  • Enzyme Inhibition: Preliminary data suggest that it might inhibit certain enzymes, which could contribute to its biological effects .

Further research is necessary to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 2-Hydroxy-1,1-dimethylguanidine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1-Dimethylguanidine hydrochlorideC₃H₁₀ClN₃Lacks hydroxyl group; primarily used as a reagent
GuanidineCH₈N₄Simple structure; used in various chemical syntheses
N,N-DimethylureaC₃H₈N₂OUrea derivative; used in agriculture and pharmaceuticals

Uniqueness of 2-Hydroxy-1,1-dimethylguanidine Hydrochloride

What sets 2-Hydroxy-1,1-dimethylguanidine hydrochloride apart is its hydroxyl group, which enhances its solubility and reactivity compared to similar compounds. This feature contributes to its biological activity and potential therapeutic applications.

Dates

Last modified: 04-14-2024

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